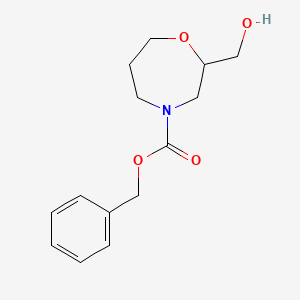

N-Cbz-2-(hydroxymethyl)homomorpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Cbz-2-(hydroxymethyl)homomorpholine, also known as benzyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate, is a research chemical with the molecular formula C14H19NO4 and a molecular weight of 265.30 g/mol. This compound is characterized by its unique structure, which includes a homomorpholine ring substituted with a hydroxymethyl group and a carbobenzyloxy (Cbz) protecting group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Cbz-2-(hydroxymethyl)homomorpholine typically involves the reaction of homomorpholine with benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

N-Cbz-2-(hydroxymethyl)homomorpholine can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The Cbz protecting group can be removed under reductive conditions.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for removing the Cbz group.

Substitution: Nucleophiles such as alkoxides or amines can react with the hydroxymethyl group under basic conditions.

Major Products Formed

Oxidation: Formation of 2-(carboxymethyl)homomorpholine.

Reduction: Formation of 2-(hydroxymethyl)homomorpholine.

Substitution: Formation of various substituted homomorpholine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Complex Molecules

N-Cbz-2-(hydroxymethyl)homomorpholine serves as an essential building block in organic synthesis. Its structure allows for the introduction of functional groups that can be further manipulated to create more complex molecules. The Cbz (benzyloxycarbonyl) protecting group is particularly useful in peptide synthesis, where it can shield amine functionalities during coupling reactions.

Synthetic Routes

The typical synthesis involves the reaction of homomorpholine with benzyl chloroformate in the presence of a base like triethylamine. This reaction occurs under mild conditions, generally at room temperature, leading to high yields of the desired product.

| Reaction Type | Reagents | Conditions | Major Products |

|---|---|---|---|

| Synthesis | Homomorpholine + Benzyl Chloroformate | Room Temperature | This compound |

| Oxidation | KMnO4 or CrO3 | Aqueous or Organic | 2-(carboxymethyl)homomorpholine |

| Reduction | Pd/C | Hydrogenation | 2-(hydroxymethyl)homomorpholine |

| Substitution | Alkoxides or Amines | Basic Conditions | Various substituted homomorpholine derivatives |

Biological Applications

Enzyme Inhibitors and Receptor Ligands

In biological research, this compound has been investigated for its potential as an enzyme inhibitor and receptor ligand. Its hydroxymethyl group can participate in hydrogen bonding interactions, enhancing binding affinity to target biomolecules.

Case Study: Enzyme Inhibition

Research has demonstrated that derivatives of this compound exhibit inhibitory effects on specific enzymes involved in metabolic pathways. For instance, compounds derived from this precursor have shown promise in inhibiting proteases linked to cancer progression.

Industrial Applications

Specialty Chemicals and Materials

The compound is also utilized in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it suitable for developing polymers and other advanced materials.

Industrial Synthesis Example

In a study focused on polymer development, this compound was used to synthesize a novel polymeric material with enhanced mechanical properties. The resulting material exhibited improved durability and resistance to environmental factors.

Mecanismo De Acción

The mechanism of action of N-Cbz-2-(hydroxymethyl)homomorpholine is primarily related to its ability to act as a precursor or intermediate in chemical reactions. The Cbz group serves as a protecting group, allowing selective reactions at other functional sites. The hydroxymethyl group can participate in various chemical transformations, making the compound versatile in synthetic applications.

Comparación Con Compuestos Similares

Similar Compounds

N-Cbz-homomorpholine: Lacks the hydroxymethyl group, making it less versatile in certain reactions.

N-Cbz-2-(hydroxymethyl)morpholine: Contains a morpholine ring instead of a homomorpholine ring, which can affect its reactivity and applications.

Uniqueness

N-Cbz-2-(hydroxymethyl)homomorpholine is unique due to the presence of both the Cbz protecting group and the hydroxymethyl group on the homomorpholine ring. This combination allows for selective reactions and makes it a valuable intermediate in synthetic chemistry.

Actividad Biológica

N-Cbz-2-(hydroxymethyl)homomorpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is a derivative of homomorpholine, characterized by the presence of a carbobenzyloxy (Cbz) group and a hydroxymethyl substituent. The structural formula can be represented as follows:

This compound's unique structure contributes to its interaction with biological systems, influencing its pharmacological properties.

Antimicrobial Properties

Research indicates that derivatives of homomorpholine exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound possess efficacy against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action is often linked to the inhibition of bacterial protein synthesis, a characteristic shared by many oxazolidinone derivatives .

Anticancer Activity

This compound has also been investigated for its anticancer properties. The compound's ability to modulate signaling pathways involved in cell proliferation and survival has been highlighted in various studies. For example, it has been shown to affect the MAPK signaling pathway, which plays a crucial role in cancer progression .

Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. Studies indicate that compounds with similar structures can inhibit neuronal cell death associated with conditions like Alzheimer's disease and amyotrophic lateral sclerosis (ALS) .

Study on Antibacterial Activity

A study published in Bioorganic & Medicinal Chemistry Letters evaluated the antibacterial activity of various homomorpholine derivatives. The results demonstrated that certain modifications to the homomorpholine structure significantly enhanced antibacterial potency against Gram-positive bacteria, highlighting the potential of this compound as a lead compound for antibiotic development .

Investigation of Anticancer Mechanisms

In a preclinical study examining the effects of this compound on cancer cell lines, researchers found that the compound inhibited cell growth and induced apoptosis through ERK1/2 signaling pathway modulation. This suggests its potential utility as an anticancer agent, particularly in tumors exhibiting aberrant MAPK pathway activation .

Neuroprotection Research

Research focusing on neuroprotective agents has identified this compound as a candidate for further exploration. In vitro studies indicated that the compound could reduce oxidative stress-induced neuronal damage, offering insights into its potential application in neurodegenerative disease therapy .

Comparative Data Table

The following table summarizes key biological activities associated with this compound compared to other related compounds:

| Compound | Antibacterial Activity | Anticancer Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | Moderate | Significant | Potential |

| Linezolid | High | Minimal | None |

| Eperozolid | Moderate | Moderate | Limited |

Propiedades

Número CAS |

1256633-21-2 |

|---|---|

Fórmula molecular |

C13H12BrFO3 |

Peso molecular |

315.13 g/mol |

Nombre IUPAC |

1-(3-bromo-4-fluorophenyl)-4-oxocyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C13H12BrFO3/c14-10-7-8(1-2-11(10)15)13(12(17)18)5-3-9(16)4-6-13/h1-2,7H,3-6H2,(H,17,18) |

Clave InChI |

RJFMYUWHXLZDOQ-UHFFFAOYSA-N |

SMILES |

C1CN(CC(OC1)CO)C(=O)OCC2=CC=CC=C2 |

SMILES canónico |

C1CC(CCC1=O)(C2=CC(=C(C=C2)F)Br)C(=O)O |

Sinónimos |

N-Cbz-2-(hydroxyMethyl)hoMoMorpholine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.